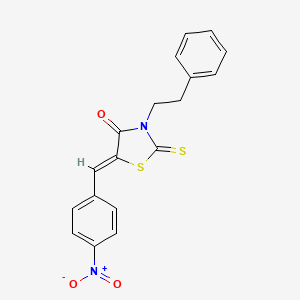
2-(4-chlorobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯苯甲酰)-N-(3,4-二氯苯基)肼基甲酰胺是一种化学化合物,其特征在于肼基甲酰胺基团与 4-氯苯甲酰基和 3,4-二氯苯基基团相连。
准备方法
合成路线和反应条件
2-(4-氯苯甲酰)-N-(3,4-二氯苯基)肼基甲酰胺的合成通常涉及在碱存在下,4-氯苯甲酰氯与 3,4-二氯苯肼的反应。 该反应在回流条件下进行,以确保反应物完全转化为所需产物 .
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流动反应器和优化的反应条件可以提高产物的收率和纯度。 此外,可以采用重结晶或色谱等纯化步骤来获得高纯度的最终产物。
化学反应分析
反应类型
2-(4-氯苯甲酰)-N-(3,4-二氯苯基)肼基甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为相应的胺类。
取代: 该化合物可以发生亲核取代反应,其中氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常用还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
主要生成产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成氧化物,还原可能生成胺类,取代反应可能导致各种取代衍生物。
科学研究应用
2-(4-氯苯甲酰)-N-(3,4-二氯苯基)肼基甲酰胺有若干科学研究应用:
化学: 它用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于涉及酶抑制和蛋白质结合的研究。
工业: 该化合物可用于生产特种化学品和材料。
作用机制
2-(4-氯苯甲酰)-N-(3,4-二氯苯基)肼基甲酰胺的作用机制涉及其与特定分子靶标的相互作用。 该化合物可能会抑制某些酶或与特定蛋白质结合,从而调节生物途径。 涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
3,4-二氯苯甲酰氯: 在类似合成应用中使用的一种相关化合物.
4-(4-氯苯甲酰)-5-(3,4-二氯苯基)-3-羟基-1-(3-甲氧丙基)-1,5-二氢-2H-吡咯-2-酮: 另一种具有类似结构特征的化合物.
独特性
2-(4-氯苯甲酰)-N-(3,4-二氯苯基)肼基甲酰胺的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性
属性
分子式 |
C14H10Cl3N3O2 |
|---|---|
分子量 |
358.6 g/mol |
IUPAC 名称 |
1-[(4-chlorobenzoyl)amino]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-9-3-1-8(2-4-9)13(21)19-20-14(22)18-10-5-6-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22) |
InChI 键 |
BHBHXWKTAXLYBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide](/img/structure/B11694530.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11694555.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694569.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)
![4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}](/img/structure/B11694582.png)

![5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694589.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694604.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11694605.png)
![2-(2-methoxyphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694618.png)
![(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11694624.png)
